1-(2,4-Dichlorophenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea
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Overview
Description
N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a dichlorophenyl group and a thienyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea typically involves the reaction of 2,4-dichloroaniline with 2-(2-thienyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[2-(2-thienyl)ethyl]thiourea
- N-(2-chlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea
- N-(4-chlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea
Uniqueness
N-(2,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea is unique due to the presence of both dichlorophenyl and thienyl groups, which may confer distinct chemical and biological properties compared to its analogs. The dichlorophenyl group can enhance the compound’s stability and reactivity, while the thienyl group may contribute to its biological activity.
Properties
Molecular Formula |
C13H12Cl2N2S2 |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-thiophen-2-ylethyl)thiourea |
InChI |
InChI=1S/C13H12Cl2N2S2/c14-9-3-4-12(11(15)8-9)17-13(18)16-6-5-10-2-1-7-19-10/h1-4,7-8H,5-6H2,(H2,16,17,18) |
InChI Key |
WPGISTAVGIHTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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